5-(Trifluoromethylthio)indoline-2,3-dione

Übersicht

Beschreibung

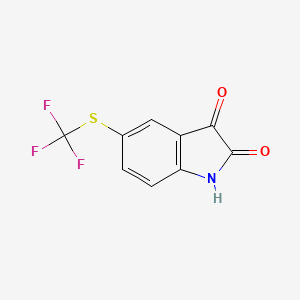

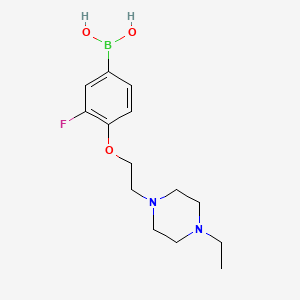

5-(Trifluoromethylthio)indoline-2,3-dione is an organic compound with the molecular formula C9H4F3NO2S . It has an average mass of 247.194 Da and a monoisotopic mass of 246.991486 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring . The trifluoromethylthio group is attached to the 5-position of the indoline ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Interactions

5-(Trifluoromethylthio)indoline-2,3-dione derivatives have been synthesized and their crystal structures and molecular interactions analyzed. These studies contribute to understanding the structural properties and potential applications of these compounds in various fields. For instance, Kaynak, Özbey, and Karalı (2013) synthesized novel compounds related to this compound, analyzing their crystal structures and molecular interactions (Kaynak, Özbey, & Karalı, 2013).

Anticorrosion and Antibacterial Properties

Indoline-2,3-dione, a closely related compound, has been found to possess significant anticorrosion and antibacterial properties. These findings suggest potential applications in materials science, particularly in corrosion inhibition and antimicrobial treatments. Miao (2014) discusses the anticorrosion and antibacterial evaluation of a derivative of indoline-2,3-dione (Miao, 2014).

Anticancer Potential

Arylthiazole-linked 2H-indol-2-one derivatives, which include this compound analogs, have been investigated for their anticancer potential. These compounds have shown promise as kinase inhibitors, which could be crucial in the development of new cancer therapies. Shalmali et al. (2021) conducted molecular docking and in vitro anticancer screening of these derivatives, highlighting their potential as VEGFR-2 kinase inhibitors (Shalmali et al., 2021).

Synthesis of Derivatives

Research has been conducted on synthesizing various derivatives of this compound, which could have diverse applications in pharmaceuticals and materials science. Liu et al. (2016) described the synthesis of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles by reacting indoline-2,3-diones with difluoromethylene phosphetaine (Liu et al., 2016).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 5-(Trifluoromethylthio)indoline-2,3-dione and similar compounds are likely to involve further exploration of their potential therapeutic applications. Indoline derivatives are being increasingly studied for their potential in treating various diseases, including cancer, bacterial infections, inflammation, and cardiovascular diseases .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 5-(Trifluoromethylthio)indoline-2,3-dione may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that this compound could potentially affect multiple biochemical pathways .

Result of Action

It has been suggested that some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , indicating that this compound could potentially have a wide range of effects.

Biochemische Analyse

Biochemical Properties

5-(Trifluoromethylthio)indoline-2,3-dione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial persister cells and biofilms, demonstrating its potential in combating antibiotic resistance . The nature of these interactions often involves inhibition of biofilm formation and eradication of persister cells, which are typically resistant to traditional antibiotics.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have selective cytotoxic effects against lymphoma cells at submicromolar concentrations . This indicates its potential in targeting specific cell types while sparing others, making it a promising candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit biofilm formation and eradicate persister cells is a result of its interaction with bacterial cell components, disrupting their normal function and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity against target cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and optimizing the dosage for therapeutic applications is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence its overall efficacy and potential side effects . Detailed studies on its metabolic pathways are essential to fully understand its biochemical behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine its accumulation in specific tissues and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

5-(trifluoromethylsulfanyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2S/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYVFRLMRWDBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)

![ethyl 6-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408780.png)

![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)

![(4aR,8aR)-1-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one hydrochloride](/img/structure/B1408791.png)